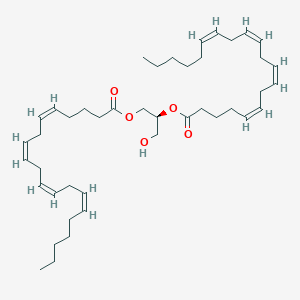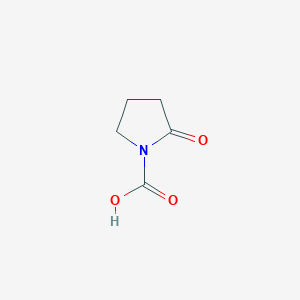
Pyrrolidone carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidonecarboxylic acid is an oxoproline.
Wissenschaftliche Forschungsanwendungen
Enzymatic Formation and Role in Biological Systems : PCA is frequently reported as a constituent of biological systems. It can form from glutamine, γ-glutamyl peptides, and glutamic acid in enzymic and non-enzymic reactions. This aspect of PCA is significant in understanding various biochemical processes and enzyme functions (Connell & Hanes, 1956).
Inhibition of Enzymes : PCA has been identified as an inhibitor of certain enzymes. For example, it inhibits (Na+-K+) ATPase in the small intestine, impacting metabolic processes in mammalian tissues (Escobedo & Cravioto, 1973).
Role in Neuroprotection and Antiepileptic Actions : The pyrrolidone family, which includes PCA, has been researched for its nootropic effects, neuroprotection after stroke, and use as antiepileptic agents. The exact mechanisms of action of these compounds are still under investigation (Shorvon, 2001).
Post-Translational Modification of Proteins : PCA forms during a common post-translational modification of proteins. Understanding this process is crucial for insights into protein chemistry and biology (Zheng et al., 2011).
Applications in Cosmetic and Dermatological Products : PCA has been identified as an effective hydrating agent in cosmetic preparations. Studies suggest that products containing PCA improve the condition of dry skin (Clar & Fourtanier, 1981).
Biogenic Carboxylic Acids Conversion : PCA is a potential product in the conversion of biogenic carboxylic acids and ammonia, indicating its relevance in bio-based chemical synthesis (Louven et al., 2018).
Enzymology and Genetic Studies : Research has focused on the enzymes involved in the formation of PCA and the characterization of genes encoding these enzymes, which is vital for understanding genetic and enzymatic pathways (Awade et al., 1992).
Nonlinear Optical Properties : PCA has been studied for its phase matchability for second harmonic generation, indicating potential applications in optics and photonics (Boomadevi & Dhanasekaran, 2004).
Eigenschaften
CAS-Nummer |
115621-24-4 |
|---|---|
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
2-oxopyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3-6(4)5(8)9/h1-3H2,(H,8,9) |
InChI-Schlüssel |
DQAKJEWZWDQURW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)O |
Kanonische SMILES |
C1CC(=O)N(C1)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)
![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)
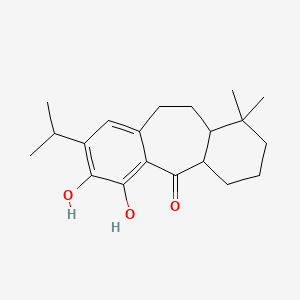
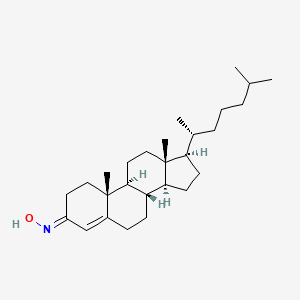
![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)
![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)
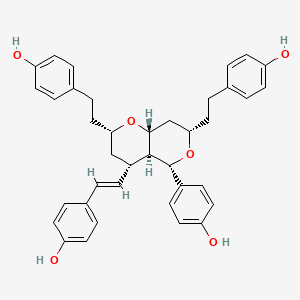
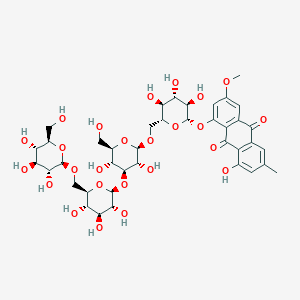
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)
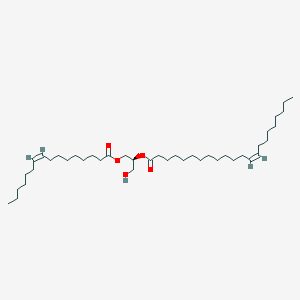
![TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1240960.png)
